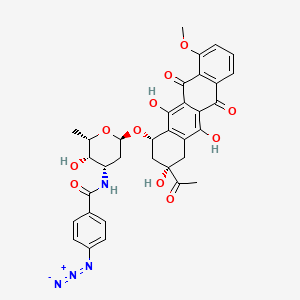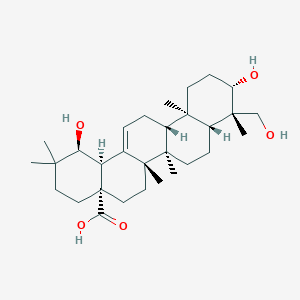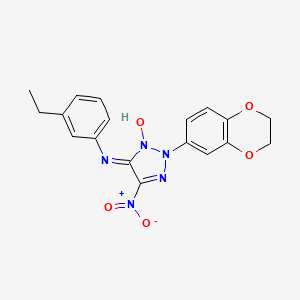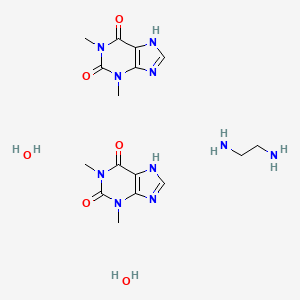
Aminophylline dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminophylline dihydrate is a compound formed by the combination of theophylline and ethylenediamine in a 2:1 ratio. This combination enhances the solubility of theophylline, making this compound more suitable for medical applications. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchospasm .
准备方法
Synthetic Routes and Reaction Conditions
Aminophylline dihydrate is synthesized by reacting theophylline with ethylenediamine. The reaction typically involves dissolving theophylline in water and adding ethylenediamine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of aminophylline. The product is then crystallized and dried to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Theophylline and ethylenediamine are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The resulting aminophylline is then purified through crystallization and drying processes to obtain the dihydrate form .
化学反应分析
Types of Reactions
Aminophylline dihydrate undergoes several types of chemical reactions, including:
Oxidation: Aminophylline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert aminophylline into different reduced forms.
Substitution: Aminophylline can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aminophylline can produce theophylline N-oxide, while reduction can yield dihydroaminophylline .
科学研究应用
Aminophylline dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of bronchodilators and their mechanisms of action.
Biology: Aminophylline is used in research on respiratory physiology and pharmacology.
Medicine: It is extensively studied for its therapeutic effects in treating asthma, COPD, and other respiratory conditions.
Industry: Aminophylline is used in the formulation of pharmaceutical products and as an active ingredient in topical creams for fat reduction
作用机制
Aminophylline dihydrate exerts its effects primarily through theophylline, which is released in the body. Theophylline acts as a phosphodiesterase inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles in the bronchial airways and pulmonary blood vessels. Additionally, theophylline blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, adenosine, and allergens .
相似化合物的比较
Similar Compounds
Theophylline: The primary component of aminophylline, used as a bronchodilator.
Caffeine: A related xanthine derivative with similar stimulant effects.
Dyphylline: Another xanthine derivative used as a bronchodilator.
Uniqueness of Aminophylline Dihydrate
This compound is unique due to its enhanced solubility compared to theophylline alone. The addition of ethylenediamine improves its bioavailability and makes it more effective in medical applications. Additionally, this compound has a shorter duration of action compared to theophylline, making it suitable for acute treatments .
属性
CAS 编号 |
5897-66-5 |
|---|---|
分子式 |
C9H18N6O3 |
分子量 |
258.28 g/mol |
IUPAC 名称 |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;hydrate |
InChI |
InChI=1S/C7H8N4O2.C2H8N2.H2O/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4;/h3H,1-2H3,(H,8,9);1-4H2;1H2 |
InChI 键 |
BSLTXSYZKWXHKU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O.O |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N.O |
Key on ui other cas no. |
5897-66-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


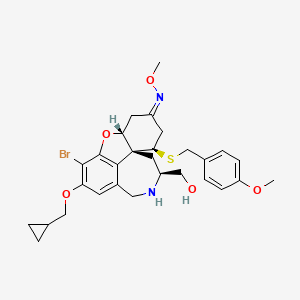
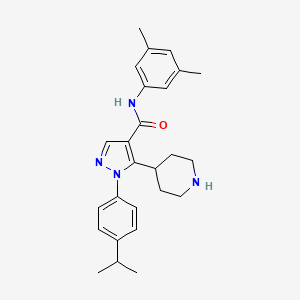
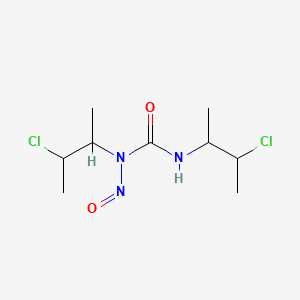
![(Z)-4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1257848.png)
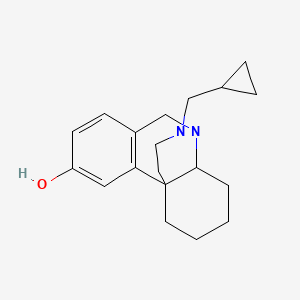
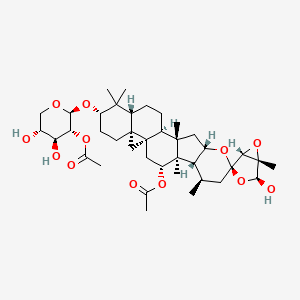
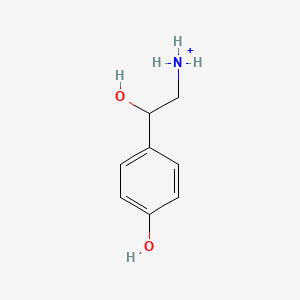
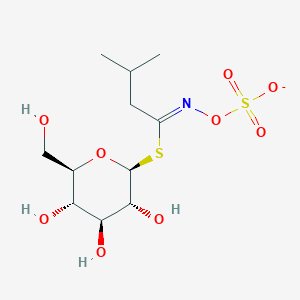
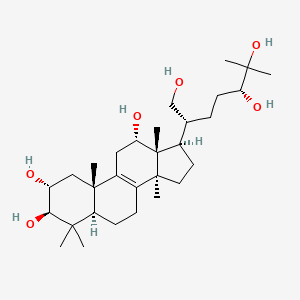
![[(8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-bromoacetate](/img/structure/B1257858.png)
![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)
